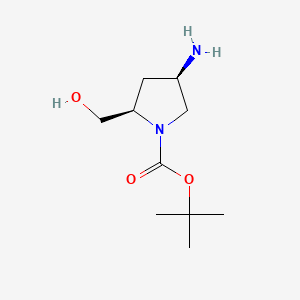
(2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
説明
(2R,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as this compound hydrochloride (CAS No. 1279038-50-4), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 252.74 g/mol
- Purity : ≥95%
The compound acts primarily as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are involved in the sphingosine 1-phosphate (S1P) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, migration, and survival, making it a target for cancer therapy and other diseases.
Structure-Activity Relationship
Research indicates that modifications to the 2-(hydroxymethyl)pyrrolidine scaffold enhance the compound's potency against SphK1 and SphK2:
- Inhibition Potency : The most potent derivative reported has values of 0.679 μM for SphK1 and 0.951 μM for SphK2 .
- Binding Interactions : Molecular modeling studies reveal essential hydrogen bonds between the hydroxymethyl group and key amino acid residues in the active site of SphK1 and SphK2 .
Anticancer Properties
The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated that it can effectively reduce S1P levels in cancerous cells, leading to decreased cell proliferation and increased apoptosis.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| U937 (histiocytic lymphoma) | 0.951 | SphK2 inhibition leading to reduced S1P levels |
| Saccharomyces cerevisiae | 0.679 | Dual inhibition of SphK1 and SphK2 |
Other Biological Activities
In addition to its anticancer potential, this compound has been implicated in:
- Neuroprotective Effects : Studies suggest that similar pyrrolidine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels.
- Anti-inflammatory Activity : The compound may also exert anti-inflammatory effects through modulation of immune responses linked to the S1P pathway.
Study on Cancer Cell Lines
A study published in Molecules evaluated the effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity towards several cancer types, outperforming traditional chemotherapeutics like bleomycin .
Structure Modification Research
Further research focused on modifying the lipophilic tail of pyrrolidine-based inhibitors showed that specific alterations could enhance dual inhibitory activity against both isoforms of sphingosine kinase. This highlights the importance of structural optimization in developing effective therapeutic agents .
特性
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














